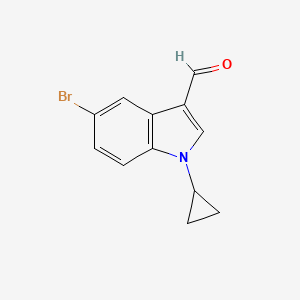
5-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde typically involves the bromination of 1-cyclopropyl-1H-indole-3-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions . The reaction proceeds smoothly, yielding the desired brominated product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, under mild heating or catalytic conditions.
Major Products Formed:
Oxidation: 5-bromo-1-cyclopropyl-1H-indole-3-carboxylic acid.
Reduction: 5-bromo-1-cyclopropyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde serves as a valuable intermediate in the synthesis of more complex indole derivatives. It is used in multicomponent reactions to generate diverse molecular scaffolds .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in inhibiting various enzymes and receptors .
Medicine: The compound’s derivatives are being explored for their anticancer and antimicrobial properties. They have shown efficacy in preclinical studies against certain cancer cell lines and bacterial strains .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its unique structure allows for the creation of compounds with desirable properties for agricultural and textile applications .
Mecanismo De Acción
The mechanism of action of 5-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, some derivatives act as inhibitors of aldose reductase, an enzyme involved in diabetic complications . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules, known for its role in multicomponent reactions.
5-Bromo-1H-indole-3-carbaldehyde: Similar to 5-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde but lacks the cyclopropyl group, affecting its reactivity and biological activity.
Uniqueness: this compound stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This makes it a versatile intermediate in organic synthesis and enhances its potential in drug design .
Propiedades
Fórmula molecular |
C12H10BrNO |
|---|---|
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
5-bromo-1-cyclopropylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H10BrNO/c13-9-1-4-12-11(5-9)8(7-15)6-14(12)10-2-3-10/h1,4-7,10H,2-3H2 |
Clave InChI |
YNSVNFHKRCERMG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(C3=C2C=CC(=C3)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


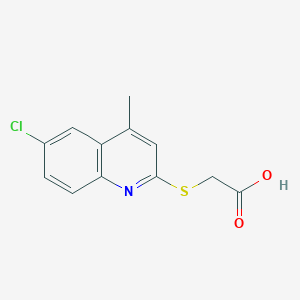
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B11852161.png)
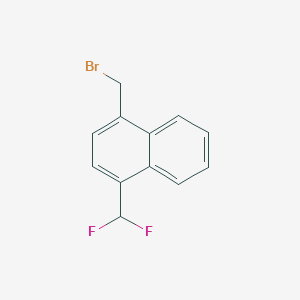
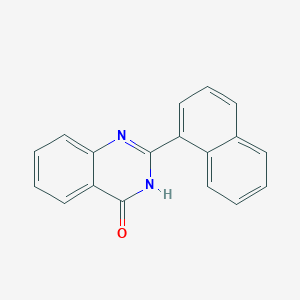



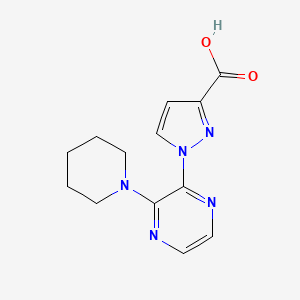

![Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate](/img/structure/B11852215.png)

![(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11852220.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro-](/img/structure/B11852237.png)
